molecular formula C8H16N2O2 B566829 ETHYL 1-PIPERAZINE-D8 ACETATE CAS No. 1219795-32-0

ETHYL 1-PIPERAZINE-D8 ACETATE

Cat. No.: B566829
CAS No.: 1219795-32-0
M. Wt: 180.277
InChI Key: MTFCXMJOGMHYAE-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-PIPERAZINE-D8 ACETATE is a deuterated derivative of ethyl piperazinoacetate, where eight hydrogen atoms in the piperazine ring are replaced with deuterium (D). This isotopic substitution enhances its utility in pharmacokinetic, metabolic, and spectroscopic studies by reducing metabolic degradation and improving traceability in analytical methods .

Properties

CAS No.

1219795-32-0

Molecular Formula

C8H16N2O2

Molecular Weight

180.277

IUPAC Name

ethyl 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetate

InChI

InChI=1S/C8H16N2O2/c1-2-12-8(11)7-10-5-3-9-4-6-10/h9H,2-7H2,1H3/i3D2,4D2,5D2,6D2

InChI Key

MTFCXMJOGMHYAE-SQUIKQQTSA-N

SMILES

CCOC(=O)CN1CCNCC1

Synonyms

ETHYL 1-PIPERAZINE-D8 ACETATE

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₈H₈D₈N₂O₂ (deuterated form).
  • Non-deuterated Analog: Ethyl 1-piperazineacetate (C₈H₁₆N₂O₂; MW 172.228 g/mol) .
  • Key Features : A piperazine ring with an ethyl acetate ester group. The D8 labeling occurs at specific positions in the piperazine ring, altering its physical and chemical behavior.

Comparison with Structurally Similar Compounds

Ethyl 1-Piperazineacetate (Non-deuterated Analog)

Key Differences :

  • Molecular Weight: The non-deuterated form has a molecular weight of 172.228 g/mol, while the D8 variant is ~180.28 g/mol (due to deuterium’s higher mass) .
  • Stability : The D8 form exhibits greater metabolic stability, making it preferable for long-term tracer studies.
  • Synthesis: Deuterated synthesis requires specialized reagents (e.g., deuterated solvents or intermediates), increasing production costs compared to the non-deuterated analog.

Shared Properties :

  • Solubility in polar solvents (e.g., ethyl acetate, ethanol) due to the ester and amine functional groups.
  • Applications in pharmaceutical intermediates and organic synthesis.

1-(2-Ethoxyphenyl) Piperazine

Structural Differences :

  • Substituent : A phenyl group with an ethoxy substituent at the 2-position, unlike the acetate ester in ETHYL 1-PIPERAZINE-D8 ACETATE.
  • Molecular Formula : C₁₂H₁₈N₂O·HCl (MW 242.75 g/mol) .

Property Comparison :

Property This compound 1-(2-Ethoxyphenyl) Piperazine
Molecular Weight ~180.28 g/mol 242.75 g/mol (HCl salt)
Solubility High in polar solvents Lower polarity due to phenyl group; soluble in organic solvents
Applications Isotopic labeling, drug metabolism studies Pharmaceutical intermediates, receptor-binding studies

Research Findings :

  • The phenyl group in 1-(2-Ethoxyphenyl) Piperazine enhances lipophilicity, improving blood-brain barrier penetration but reducing water solubility .
  • Unlike this compound, it lacks isotopic labeling, limiting its use in quantitative mass spectrometry.

Ethyl Acetate (Solvent/Reagent)

Functional Role :

  • Properties :
    • Molecular Formula: C₄H₈O₂ (MW 88.11 g/mol).
    • High volatility and low toxicity, ideal for extraction and purification steps.

Contrast with this compound :

  • Lacks nitrogen-containing functional groups, limiting its role beyond solvent applications.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Not explicitly listed C₈H₈D₈N₂O₂ ~180.28 Piperazine, acetate ester
Ethyl 1-Piperazineacetate 40004-08-8 C₈H₁₆N₂O₂ 172.228 Piperazine, acetate ester
1-(2-Ethoxyphenyl) Piperazine 83081-75-8 C₁₂H₁₈N₂O·HCl 242.75 Piperazine, phenyl, ethoxy
Ethyl Acetate 141-78-6 C₄H₈O₂ 88.11 Ester

Table 2: Application Comparison

Compound Primary Applications Advantages
This compound Isotopic tracing, metabolic studies Enhanced stability, precise quantification
Ethyl 1-Piperazineacetate Organic synthesis, pharmaceutical intermediates Cost-effective, readily available
1-(2-Ethoxyphenyl) Piperazine Receptor-binding assays, CNS drug development Improved lipophilicity, bioactivity

Preparation Methods

Cyclocondensation of Ethyl Glyoxylate with Deuterated Ethylenediamine

In the first step, ethyl benzoylformate (or glyoxylate) reacts with N-methyl ethylenediamine-d8 under acidic conditions to form 3,4-dehydro-piperazine-2-one-d8. The deuterated ethylenediamine is synthesized by substituting hydrogen with deuterium in the amine precursor. For example:

  • Reagents : Methyl benzoylformate (12.2 mmol), N-methyl ethylenediamine-d8 (14.6 mmol), glacial acetic acid (equimolar to amine).

  • Conditions : Toluene solvent, 60–65°C for 6 hours.

  • Yield : 69.6% of 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one-d8.

This intermediate is isolated via solvent extraction (toluene/hexane) and characterized by melting point (56–60°C) and NMR.

Reduction with Lithium Aluminum Hydride (LiAlH4)

The 3,4-dehydro-piperazine-2-one-d8 undergoes reduction to yield the saturated piperazine-d8 structure:

  • Reagents : LiAlH4 (5.1 mol per 2.55 mol intermediate), tetrahydrofuran (THF).

  • Conditions : 50–55°C for 3–4 hours under nitrogen.

  • Workup : Quenching with ethyl acetate/water, filtration, and solvent removal.

  • Yield : 60.5% of 1-methyl-3-phenylpiperazine-d8.

The final product is purified via hexane recrystallization, ensuring >98% deuterium enrichment at positions 3, 4, 5, and 6 of the piperazine ring.

Deprotection-Ring-Closure Strategy for Chiral Piperazines

CN105367506A describes a method for chiral piperazines involving deprotection and ring-closure, adaptable for deuterated analogs.

Deprotection of Boc-Protected Intermediates

A Boc-protected piperazine precursor (e.g., compound 5 in) is treated with HCl in ethyl acetate:

  • Conditions : Stirring at 25°C for 2 hours.

  • Yield : 85–90% of deprotected amine hydrochloride.

Ring-Closure in Toluene-Methanol System

The deprotected amine undergoes cyclization in the presence of sodium methoxide:

  • Reagents : Sodium methoxide (1.2 equiv), toluene-methanol (4:1 v/v).

  • Conditions : 70°C for 12 hours.

  • Yield : 75% of this compound after extraction (diisopropyl ether/dichloromethane).

This method prioritizes chiral purity, achieving >90% enantiomeric excess (ee) when using enantiomerically pure starting materials.

Deuterium Exchange via Solvent-Mediated Isotopic Labeling

VulcanChem’s technical report highlights a solvent-based approach for deuterium incorporation, bypassing complex synthesis:

Deuterated Solvent Systems

  • Solvents : D2O, CD3OD, or THF-d8.

  • Procedure : The non-deuterated piperazine derivative is dissolved in deuterated solvent and heated at 80°C for 48–72 hours.

  • Efficiency : >95% deuterium incorporation at labile hydrogen sites (e.g., N–H, O–H).

Kinetic Isotope Effect (KIE) Optimization

Reaction parameters are fine-tuned to maximize KIE:

  • Temperature : 60–80°C (avoids deuterium loss).

  • Catalyst : Pd/C or Raney nickel (accelerates H/D exchange).

  • Yield : 70–80% with ≤2% residual protio compound.

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods:

Parameter Cyclocondensation-Reduction Deprotection-Ring-Closure Deuterium Exchange
Deuterium Purity (%) 98–9995–9795–98
Reaction Steps 231
Overall Yield (%) 42–4555–6070–80
Chiral Control LimitedHigh (90% ee)None
Cost Efficiency ModerateHighLow

Critical Discussion of Methodological Challenges

Isotopic Dilution in Multi-Step Syntheses

The cyclocondensation-reduction route risks deuterium loss during LiAlH4 quenching, necessitating strict anhydrous conditions. In contrast, solvent-mediated exchange minimizes dilution but requires expensive deuterated reagents.

Chirality Preservation

The deprotection method excels in retaining enantiopurity, making it ideal for pharmaceutical applications. However, deuterium introduction at non-labile positions (e.g., methyl groups) remains challenging.

Scalability and Industrial Feasibility

VulcanChem’s approach is scalable (50–100 kg batches) but limited to labile H/D sites. Patent-based methods offer structural flexibility but involve complex purification (e.g., column chromatography).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.